Bienvenue dans la boutique en ligne BenchChem!

4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid

TDO inhibition Immuno-oncology Neuroinflammation

This 5-bromo-indole-2,3-dione derivative is the only dual IDO1/TDO inhibitor with a butanoic acid linker that simultaneously blocks both kynurenine pathway enzymes (TDO IC50=40nM, IDO1 IC50=640nM). Unlike IDO1-selective agents (e.g., epacadostat), it prevents compensatory TDO-driven immune escape in tumor models. The N1-butanoic acid carboxylate governs heme-iron coordination essential for dual inhibition—a spatial arrangement absent in generic indazole or hydroxyamidine scaffolds. Validated cellular activity in IFN-γ-stimulated HeLa cells (EC50=5.5µM) and a characterized CYP2C9 profile (IC50=9.27µM) make it indispensable for reproducible tumor-immune co-culture assays and metabolic stability benchmarking in medicinal chemistry programs.

Molecular Formula C12H10BrNO4
Molecular Weight 312.119
CAS No. 928712-48-5
Cat. No. B2545052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid
CAS928712-48-5
Molecular FormulaC12H10BrNO4
Molecular Weight312.119
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)C(=O)N2CCCC(=O)O
InChIInChI=1S/C12H10BrNO4/c13-7-3-4-9-8(6-7)11(17)12(18)14(9)5-1-2-10(15)16/h3-4,6H,1-2,5H2,(H,15,16)
InChIKeyJLXXAJIPXXKSNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic Acid Procurement: A Dual IDO1/TDO Inhibitor Tool Compound


4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid (CAS 928712-48-5) is a synthetic indole-2,3-dione derivative classified as a dual inhibitor of human indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) [1]. Its molecular formula is C12H10BrNO4, with a molecular weight of 312.12 g/mol. The compound is primarily utilized as a research tool to investigate the tryptophan-kynurenine metabolic axis in immuno-oncology and neuroinflammation contexts [1].

Why Generic Substitution of 4-(5-Bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic Acid Is Scientifically Unreliable


Superficially similar indole-2,3-dione analogs or other IDO1/TDO-targeting scaffolds (e.g., imidazole, indazole, or hydroxyamidine-based inhibitors) cannot be substituted for this compound because subtle variations in the N1-substituent chain length and the 5-bromo substitution pattern critically dictate the dual-enzyme inhibition profile and the selectivity window between TDO and IDO1 [1]. The butanoic acid linker provides a specific spatial arrangement of the carboxylate moiety that governs heme-iron coordination and active-site occupancy, parameters that are not conserved across generic analogs [1]. Procurement of the exact compound is therefore essential for reproducible pharmacological profiling.

Quantitative Differentiation Evidence: 4-(5-Bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic Acid vs. Comparator IDO1/TDO Inhibitors


Superior TDO Inhibition Potency: 40 nM IC50 vs. Clinical-Stage Comparator Epacadostat

The target compound inhibits human TDO with an IC50 of 40 nM [1]. In contrast, the clinical-stage IDO1-selective inhibitor epacadostat (INCB024360) exhibits negligible TDO inhibition (IC50 > 10,000 nM) [2]. This represents a >250-fold improvement in TDO potency, establishing the target compound as a viable scaffold for dual-pathway suppression where epacadostat fails to engage TDO-mediated tryptophan catabolism.

TDO inhibition Immuno-oncology Neuroinflammation

Moderate IDO1 Inhibition: 640 nM IC50 Bridges IDO1 and TDO Activity in a Single Molecule

The compound inhibits human IDO1 with an IC50 of 640 nM [1]. While this is less potent than dedicated IDO1-selective inhibitors (e.g., epacadostat IDO1 IC50 ~100 nM [2]), the key differentiation is the co-inhibition of TDO at 40 nM, a balanced dual profile not found in IDO1-selective agents. This positions the compound as a unique chemical probe for interrogating the compensatory upregulation of TDO in IDO1-inhibited tumors.

IDO1 inhibition Dual inhibitor Tryptophan metabolism

16-Fold TDO-over-IDO1 Selectivity Defines a Unique Pharmacological Profile

The target compound exhibits a TDO/IDO1 selectivity ratio of 16:1 (IC50 TDO = 40 nM vs. IDO1 = 640 nM) [1]. This contrasts sharply with TDO-selective clinical candidates such as LM10 (a TDO-specific inhibitor) that show >100-fold selectivity but lack meaningful IDO1 co-engagement [2]. The moderate selectivity window of the target compound may be advantageous for achieving balanced dual-pathway modulation without excessive TDO bias.

Enzyme selectivity TDO/IDO1 ratio Drug discovery

Low CYP2C9 Inhibition Risk: 9.27 µM IC50 Supports Reduced Drug-Drug Interaction Potential

The compound inhibited CYP2C9 with an IC50 of 9,270 nM (9.27 µM) in a human liver microsome assay using 4'-hydroxy diclofenac as substrate [1]. This relatively weak CYP inhibition suggests a lower probability of CYP-mediated drug-drug interactions compared to some IDO1/TDO inhibitors that demonstrate sub-micromolar CYP inhibition. The CYP2C9 IC50 is approximately 14.5-fold higher than the TDO IC50, indicating a workable selectivity window for cellular target engagement.

CYP2C9 selectivity Drug metabolism ADME-tox

Cellular IDO1 Inhibition: 5.5 µM EC50 in IFN-γ-Stimulated HeLa Cells Validates Cell-Permeable Target Engagement

In a cellular context, the compound inhibited IDO1 activity with an EC50 of 5,500 nM (5.5 µM) in IFN-γ-stimulated HeLa cells that overexpress IDO1 [1]. This confirms cell permeability and functional target engagement in a human cancer cell line. The ~8.6-fold shift from enzymatic IC50 (640 nM) to cellular EC50 (5.5 µM) is consistent with intracellular protein binding and substrate competition, a typical translational gap for IDO1/TDO inhibitors.

Cellular efficacy HeLa cells IDO1 functional assay

PDB-Structured Evidence of Heme-Binding Mode Supports Rational Design Differentiation

The compound is linked to a PDB-deposited structure (PDB ID: 7E0S) through BindingDB cross-referencing [1]. This crystal structure provides atomic-level confirmation of the binding mode, including direct heme-iron coordination, which is the hallmark mechanism of action for this chemotype. The availability of structural data differentiates this compound from many preclinical IDO/TDO inhibitors for which no co-structures are publicly available, enabling structure-guided optimization.

Crystallography Protein-ligand complex Structure-based design

Optimal Use Cases for 4-(5-Bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic Acid Based on Quantitative Evidence


Immuno-Oncology Research: Overcoming TDO-Mediated Resistance to IDO1 Inhibition

In tumor models where IDO1-selective inhibitors (e.g., epacadostat) fail due to compensatory TDO upregulation, this compound's dual inhibition profile (TDO IC50 = 40 nM; IDO1 IC50 = 640 nM) enables simultaneous blockade of both kynurenine pathway enzymes [1]. The confirmed cellular activity in IFN-γ-stimulated HeLa cells (EC50 = 5.5 µM) supports its use in tumor-immune co-culture assays to evaluate restoration of T-cell proliferation [1].

Parkinson's Disease Neuroinflammation Models: Dual IDO1/TDO Kynurenine Pathway Intervention

Given the established link between kynurenine pathway dysregulation and Parkinson's disease neuroinflammation, this compound serves as a chemical probe to simultaneously inhibit both IDO1 and TDO-mediated neurotoxic kynurenine metabolite production [1]. The PDB co-structure (7E0S) provides a validated binding mode for structure-activity relationship expansion [1].

ADME-Tox Profiling Studies: Benchmarking CYP Liability in IDO1/TDO Dual Inhibitor Series

The compound's characterized CYP2C9 inhibition profile (IC50 = 9.27 µM) makes it a useful benchmark for medicinal chemistry programs aiming to optimize metabolic stability in indole-2,3-dione-based dual inhibitors [1]. Its micromolar CYP IC50 provides a reference point for evaluating whether subsequent analogs maintain a favorable drug-drug interaction risk profile.

Chemical Biology: Probing the Tryptophan-Kynurenine Metabolic Axis in Immune Cell Function

As a tool compound with defined enzymatic (TDO IC50 = 40 nM, IDO1 IC50 = 640 nM) and cellular (IDO1 EC50 = 5.5 µM) activity, this molecule is suitable for dissecting the differential contributions of IDO1 versus TDO to tryptophan depletion and kynurenine accumulation in primary immune cell assays [1]. The TDO/IDO1 selectivity ratio of 16:1 enables titration of dual versus single-enzyme inhibition by adjusting compound concentration.

Quote Request

Request a Quote for 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.